[2-Fluoro-4-(2-methylpropoxy)phenyl]methanamine
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Overview
Description
[2-Fluoro-4-(2-methylpropoxy)phenyl]methanamine: is an organic compound that features a fluorine atom, a methoxy group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-4-(2-methylpropoxy)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Alkylation: The benzene ring is alkylated with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropoxy group.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Building Block: [2-Fluoro-4-(2-methylpropoxy)phenyl]methanamine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(2-methylpropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
[3-Fluoro-4-(2-methylpropoxy)phenyl]methanamine: This compound has a similar structure but with the fluorine atom in a different position on the benzene ring.
[2-Fluoro-4-(2-methoxypropoxy)phenyl]methanamine: This compound has a methoxy group instead of a methylpropoxy group.
Uniqueness:
Positional Isomerism: The position of the fluorine atom and the methoxy group can significantly influence the compound’s chemical properties and biological activity.
Functional Group Variation: The presence of different functional groups (e.g., methoxy vs. methylpropoxy) can lead to variations in reactivity and application potential.
Properties
IUPAC Name |
[2-fluoro-4-(2-methylpropoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBHVTSRNUEFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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